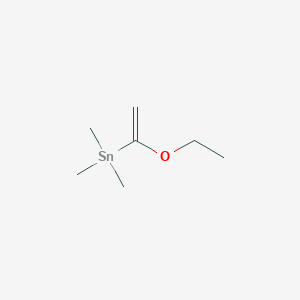
3-Pyroglutamylthiazolidine-4-carboxylic acid
Vue d'ensemble
Description
3-Pyroglutamylthiazolidine-4-carboxylic acid is a dipeptide . It is not a naturally occurring metabolite and is only found in certain specific conditions . Its molecular formula is C9H12N2O4S .
Molecular Structure Analysis
The molecular structure of 3-Pyroglutamylthiazolidine-4-carboxylic acid is represented by its molecular formula C9H12N2O4S . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One notable application of derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid is in the synthesis and biological evaluation of modified peptides. For instance, a study focused on synthesizing a TRH analogue incorporating the (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid moiety instead of the native L-pyroglutamic acid residue. This modification showed significant stabilization towards hydrolysis by pyroglutamyl peptidase type I and maintained in vitro prolactin-releasing activity (Brunetti et al., 2002).
Antimicrobial Properties
Another application area is in the exploration of antimicrobial properties. A study synthesized 2-arylthiazolidine-4-carboxylic acid derivatives, revealing that most 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited superior antibacterial activities against various bacterial strains than their relative 2-arylthiazolidine-4-carboxylic acid derivatives. One compound in particular showed powerful antibacterial activities against P. aeruginosa, surpassing the positive controls Penicillin G and Kanamycin B (Song et al., 2009).
Antitumor Potential
Additionally, derivatives of 3-Pyroglutamylthiazolidine-4-carboxylic acid have been studied for their potential in cancer treatment. For example, a novel compound was designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showing promising results against the growth of tumor cells in culture (Gangjee et al., 2000).
Propriétés
IUPAC Name |
3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861268 | |
| Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyroglutamylthiazolidine-4-carboxylic acid | |
CAS RN |
117241-40-4 | |
| Record name | Pidotimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)





![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)


![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)